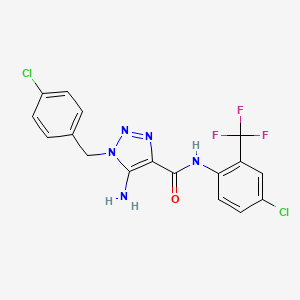
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2F3N5O and its molecular weight is 430.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the current understanding of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H14Cl2F3N5O with a molecular weight of approximately 421.23 g/mol. The structural features include:
- Triazole Ring : A five-membered ring that contributes to its biological activity.
- Chloro and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and may affect receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase cascades .
Selectivity and Safety
The selectivity of this compound towards cancer cells over normal cells suggests a favorable therapeutic index. In studies involving normal hepatic cells (L02), the inhibition rate was less than 20%, while lung cancer cells showed a 50% inhibition rate at similar concentrations .
Case Studies
- Study on NSCLC Cells : The compound was tested on non-small cell lung cancer (NSCLC) cell lines, where it effectively promoted apoptosis and inhibited migration by downregulating MMP9 protein expression .
- Triazole Derivatives : A series of triazole-containing hybrids were synthesized and evaluated for their biological activity. Modifications involving benzyl or phenyl groups significantly enhanced their anticancer effects .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.43 | Induction of apoptosis |
| Antiproliferative | Lung Cancer Cells | 50% inhibition | Downregulation of MMP9 |
| Selectivity | Normal Hepatic Cells | <20% inhibition | Minimal cytotoxicity |
Propiedades
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N5O/c18-10-3-1-9(2-4-10)8-27-15(23)14(25-26-27)16(28)24-13-6-5-11(19)7-12(13)17(20,21)22/h1-7H,8,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVWUICXUDKROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













